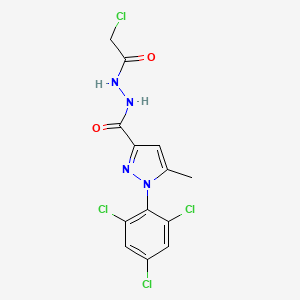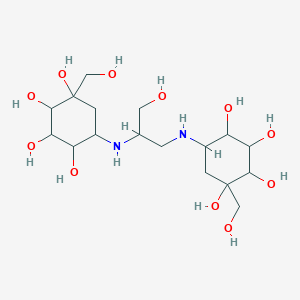
(R)-Valiolamine Voglibose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Valiolamine Voglibose is an alpha-glucosidase inhibitor used primarily to manage postprandial blood glucose levels in patients with type II diabetes mellitus . It is a synthetic compound known for its potent therapeutic effects against disorders of sensory, motor, and autonomic nerve systems due to diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Valiolamine Voglibose involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of ®-Valiolamine Voglibose involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
®-Valiolamine Voglibose undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various hydroxylated and aminated derivatives of ®-Valiolamine Voglibose, which can have different pharmacological properties .
Scientific Research Applications
®-Valiolamine Voglibose has a wide range of scientific research applications, including:
Mechanism of Action
®-Valiolamine Voglibose exerts its effects by inhibiting the enzyme alpha-glucosidase, which is responsible for breaking down carbohydrates into glucose in the small intestine. By inhibiting this enzyme, ®-Valiolamine Voglibose reduces the rate of glucose absorption, thereby lowering postprandial blood glucose levels . The molecular targets involved include the active site of the alpha-glucosidase enzyme, where ®-Valiolamine Voglibose binds and prevents substrate access .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-Valiolamine Voglibose include other alpha-glucosidase inhibitors such as acarbose and miglitol .
Uniqueness
®-Valiolamine Voglibose is unique due to its specific stereochemistry, which contributes to its high potency and selectivity for the alpha-glucosidase enzyme. Additionally, it has been shown to have fewer gastrointestinal side effects compared to other alpha-glucosidase inhibitors .
Properties
Molecular Formula |
C17H34N2O11 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-(hydroxymethyl)-5-[[3-hydroxy-2-[[2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C17H34N2O11/c20-4-7(19-9-2-17(30,6-22)15(28)13(26)11(9)24)3-18-8-1-16(29,5-21)14(27)12(25)10(8)23/h7-15,18-30H,1-6H2 |
InChI Key |
BKDZEJBSVGHDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NCC(CO)NC2CC(C(C(C2O)O)O)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




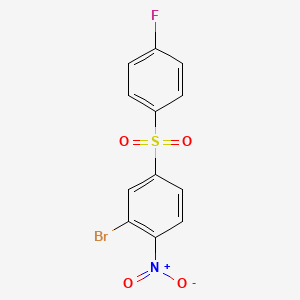
![4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12075756.png)
![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)

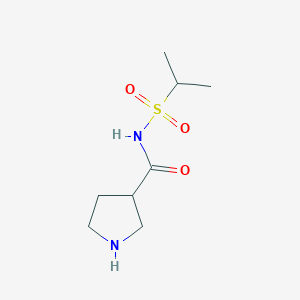

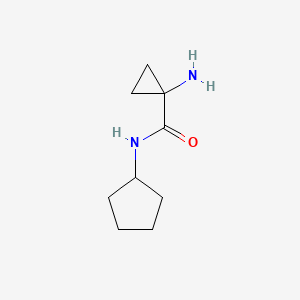
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)

